![molecular formula C25H26Cl2N2O2 B4137495 N-{3-[(1-adamantylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4137495.png)
N-{3-[(1-adamantylacetyl)amino]phenyl}-2,4-dichlorobenzamide
Overview
Description
N-{3-[(1-adamantylacetyl)amino]phenyl}-2,4-dichlorobenzamide, commonly known as ADBAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADBAC is a member of the benzamide family of compounds and is known to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of ADBAC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. ADBAC has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell growth and survival, leading to the observed antitumor effects of ADBAC.
Biochemical and Physiological Effects:
ADBAC has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, ADBAC has been shown to exhibit antioxidant activity and to modulate the immune system. ADBAC has also been shown to affect the metabolism of certain neurotransmitters, suggesting a potential role in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
ADBAC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit activity at low concentrations, making it a potentially cost-effective tool for research. However, ADBAC has some limitations for use in lab experiments. It is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, ADBAC has not yet been extensively studied in vivo, and its potential toxicity and pharmacokinetics are not yet fully understood.
Future Directions
There are several future directions for research on ADBAC. One potential area of study is the development of new derivatives of ADBAC with improved activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of ADBAC and its potential applications in the treatment of various diseases. Finally, studies are needed to better understand the pharmacokinetics and toxicity of ADBAC in vivo, which will be important for the development of potential therapeutic applications.
Scientific Research Applications
ADBAC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. ADBAC has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, ADBAC has been studied for its potential use as a diagnostic tool in imaging studies.
properties
IUPAC Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]phenyl]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N2O2/c26-18-4-5-21(22(27)9-18)24(31)29-20-3-1-2-19(10-20)28-23(30)14-25-11-15-6-16(12-25)8-17(7-15)13-25/h1-5,9-10,15-17H,6-8,11-14H2,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDCGIUSRPBKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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